14-Carboxytetradecyl 15-hydroxypentadecanoate
Overview
Description
14-Carboxytetradecyl 15-hydroxypentadecanoate is a complex organic compound with the molecular formula C30H58O5. It is characterized by the presence of a carboxyl group at the 14th position of a tetradecyl chain and a hydroxyl group at the 15th position of a pentadecanoate chain. This compound is notable for its unique structure, which combines both ester and carboxylic acid functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Carboxytetradecyl 15-hydroxypentadecanoate typically involves esterification reactions. One common method is the reaction between 14-carboxytetradecanoic acid and 15-hydroxypentadecanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
14-Carboxytetradecyl 15-hydroxypentadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: 14-Carboxytetradecyl 15-ketopentadecanoate.
Reduction: 14-Hydroxytetradecyl 15-hydroxypentadecanoate.
Substitution: 14-Carboxytetradecanoic acid and 15-hydroxypentadecanoic acid.
Scientific Research Applications
14-Carboxytetradecyl 15-hydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the synthesis of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 14-Carboxytetradecyl 15-hydroxypentadecanoate involves its interaction with lipid membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 14-Carboxytetradecyl 15-hydroxyhexadecanoate
- 14-Carboxytetradecyl 15-hydroxyheptadecanoate
- 14-Carboxytetradecyl 15-hydroxyoctadecanoate
Uniqueness
14-Carboxytetradecyl 15-hydroxypentadecanoate is unique due to its specific chain lengths and functional groups, which confer distinct physical and chemical properties.
Properties
IUPAC Name |
15-(15-hydroxypentadecanoyloxy)pentadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O5/c31-27-23-19-15-11-7-3-1-6-10-14-18-22-26-30(34)35-28-24-20-16-12-8-4-2-5-9-13-17-21-25-29(32)33/h31H,1-28H2,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQMLLWIWAAQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCC(=O)OCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409785 | |
Record name | 14-Carboxytetradecyl 15-hydroxypentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78651-85-1 | |
Record name | 14-Carboxytetradecyl 15-hydroxypentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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